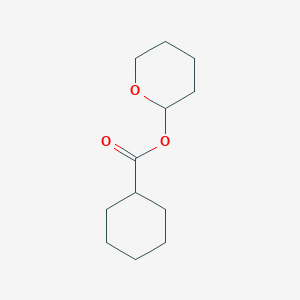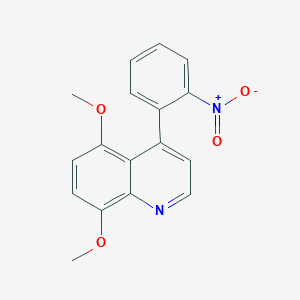![molecular formula C13H12N2O4 B12555400 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- CAS No. 173601-02-0](/img/structure/B12555400.png)
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is a synthetic organic compound that features a pyrrolidinedione core linked to an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- typically involves the reaction of 2,5-pyrrolidinedione with an indole derivative under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH), which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole moiety.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is not fully understood. it is believed to interact with molecular targets through its indole moiety, which can bind to various receptors and enzymes. The pyrrolidinedione core may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrrolidinedione Derivatives: Compounds like succinimide and phthalimide share the pyrrolidinedione core and are used in various chemical and medicinal applications.
Uniqueness
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is unique due to the combination of the indole and pyrrolidinedione moieties, which may confer distinct chemical and biological properties not found in other compounds.
Propiedades
Número CAS |
173601-02-0 |
|---|---|
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C13H12N2O4/c16-11-5-6-12(17)15(11)19-13(18)14-8-7-9-3-1-2-4-10(9)14/h1-4H,5-8H2 |
Clave InChI |
OXALIUDFTSXBPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)N2CCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


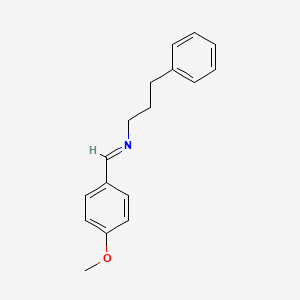
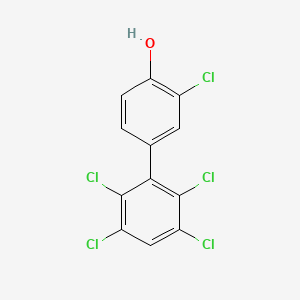

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
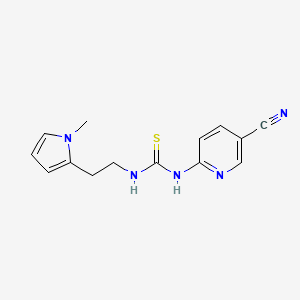
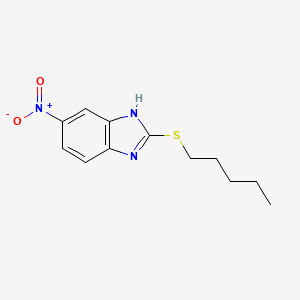
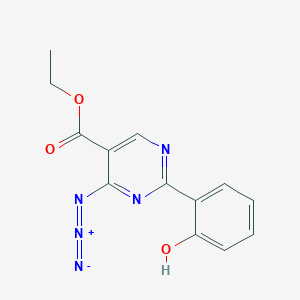
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

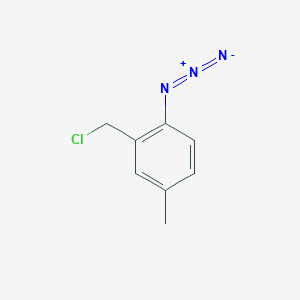
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
